Avatrombopag hydrochloride is a synthetic compound classified as a thrombopoietin receptor agonist. It is primarily used in the treatment of chronic immune thrombocytopenia, a condition characterized by low platelet counts. The compound acts to stimulate the production of platelets, thereby improving patients' platelet counts and reducing the risk of bleeding complications.
Avatrombopag was developed by Eisai Co., Ltd. and is marketed under the brand name DOPTELET. The drug is available in tablet form and is designed for oral administration.
Avatrombopag falls under the category of hematopoietic agents, specifically targeting thrombopoietin receptors to enhance platelet production. Its chemical classification includes being a thiazole derivative, with a complex molecular structure that contributes to its pharmacological activity.
The synthesis of avatrombopag involves several key steps, primarily focusing on the formation of thiazole derivatives and subsequent modifications to achieve the final product. The synthesis can be summarized as follows:
The synthesis employs various reagents including N-bromosuccinimide, triethylamine, and different solvents like diethyl ether and acetonitrile. The method emphasizes minimizing degradation products and optimizing yield through controlled reaction conditions .
Avatrombopag has a complex molecular structure characterized by multiple functional groups including thiazole, piperazine, and pyridine moieties. The molecular formula is with a molecular weight of approximately 765.73 g/mol when in its maleate salt form .
The structural representation includes:
The chemical reactions involved in the synthesis of avatrombopag include:
The reactions are conducted under controlled temperatures, often not exceeding 10 °C during certain stages to prevent unwanted side reactions. The use of solvents like acetonitrile and ethyl acetate facilitates extraction and purification processes .
Avatrombopag functions as an agonist for the thrombopoietin receptor, mimicking the action of endogenous thrombopoietin. This leads to increased megakaryocyte proliferation and differentiation in the bone marrow, resulting in enhanced platelet production.
Clinical studies have demonstrated that avatrombopag effectively raises platelet counts in patients with chronic immune thrombocytopenia, significantly reducing bleeding risks associated with low platelet levels . The primary mechanism involves activation of signaling pathways that promote megakaryocyte maturation.
Avatrombopag is primarily utilized in clinical settings for:
Avatrombopag hydrochloride is the salt form of avatrombopag, a second-generation orally bioavailable small molecule thrombopoietin receptor agonist. Its development originated from research by Akros Pharma (later acquired by Eisai Co., Ltd.), with early preclinical investigations designating it as AKR-501, E5501, or YM-477 [1] [4]. The compound progressed through clinical development as a targeted therapeutic for thrombocytopenic disorders, culminating in United States Food and Drug Administration approval under the brand name Doptelet® on May 21, 2018 [9]. Initial approval targeted thrombocytopenia in adults with chronic liver disease scheduled for medical procedures, followed by regulatory extensions for chronic immune thrombocytopenia in patients with insufficient response to prior therapies [1] [9]. The European Medicines Agency granted approval for immune thrombocytopenia on June 20, 2019, while regulatory agencies in Canada, Iceland, Liechtenstein, and Norway subsequently authorized its clinical use [8]. Clinical development continues globally, including Phase 3 trials for primary thrombocytopenia in China as of March 2021 [8].
Pharmacologically, avatrombopag hydrochloride belongs to the thrombopoietin receptor agonist class, specifically classified as a small molecule agonist targeting the thrombopoietin receptor (also known as c-Mpl or CD110) [1] [3]. Unlike peptide-based agonists (e.g., romiplostim) or first-generation small molecules (e.g., eltrombopag), avatrombopag demonstrates distinct molecular interactions with the thrombopoietin receptor. Its chemical designation is 1-[3-chloro-5-[[[4-(4-chlorothiazol-2-yl)phenyl]methylcarbamoyl]-2-pyridyl]piperidine-4-carboxylic acid, with the hydrochloride salt enhancing stability and bioavailability [1] [5]. The molecular formula of the free base is C₂₉H₃₄Cl₂N₆O₃S₂, yielding an average molecular weight of 649.65 g/mol [1]. Avatrombopag hydrochloride functions as a non-competitive agonist relative to endogenous thrombopoietin, binding specifically to the receptor's transmembrane domain rather than the extracellular cytokine-binding region [2] [3]. This distinctive binding profile enables additive pharmacological effects with native thrombopoietin on megakaryocyte proliferation and differentiation, culminating in increased platelet production without intrinsic platelet activation properties [1] [4].
Table 1: Key Historical Milestones in Avatrombopag Development
Year | Event | Region/Organization |
---|---|---|
2012 | Initiation of Phase 3 trials for chronic immune thrombocytopenia | United States, Europe, Oceania |
2018 | FDA approval for thrombocytopenia in chronic liver disease patients undergoing procedures | United States |
2018 | FDA approval extension for chronic immune thrombocytopenia | United States |
2019 | EMA approval for chronic immune thrombocytopenia | European Union |
2023 | Health Canada approval for chronic liver disease-associated thrombocytopenia | Canada |
Avatrombopag hydrochloride occupies a significant position within the thrombopoietin receptor agonist therapeutic landscape due to its pharmacological optimization, clinical efficacy profile, and pharmacokinetic advantages over earlier agents. The evolution of thrombopoietin mimetics began with recombinant thrombopoietin proteins, which were abandoned due to immunogenicity concerns (development of neutralizing antibodies). Second-generation agents were engineered without sequence homology to endogenous thrombopoietin, comprising peptide-based Fc-fusion proteins (romiplostim) and small molecule agonists (eltrombopag, lusutrombopag, avatrombopag) [3] [10]. Within this class, avatrombopag demonstrates superior oral bioavailability and potency in healthy subjects compared to other oral thrombopoietin receptor agonists [2]. Crucially, its pharmacodynamic profile features a rapid onset of platelet elevation (initiated within 3-5 days of administration) with peak effects observed 10-16 days post-treatment initiation, followed by a gradual return to baseline levels by approximately day 35 [1] [4]. This predictable kinetic profile is advantageous for peri-procedural planning in patients with chronic liver disease.
A defining characteristic of avatrombopag hydrochloride is its minimal pharmacokinetic variability and lack of clinically significant food or drug-drug interactions—a notable limitation of earlier oral thrombopoietin receptor agonists like eltrombopag [1] [2] [3]. Unlike eltrombopag, which requires stringent fasting conditions and avoidance of polyvalent cation-containing foods or supplements due to chelation risks, avatrombopag absorption remains unaffected by food intake [3]. Its metabolism primarily involves cytochrome P450 isoforms CYP2C9 and CYP3A4, but it exhibits a low propensity for significant interactions with strong inhibitors or inducers of these enzymes [1] [3]. Furthermore, avatrombopag does not chelate metal ions, eliminating dietary restrictions that complicate therapy with other agents [2].
Clinical studies position avatrombopag as highly efficacious. A comprehensive network meta-analysis of 20 randomized controlled trials involving 2,207 patients ranked avatrombopag highest for platelet response achievement (defined as platelet counts exceeding 50 × 10⁹/L without rescue therapy), with odds ratios of 3.10 (95% CI: 1.01–9.51) versus eltrombopag and 9.96 (95% CI: 2.29–43.29) versus romiplostim [7]. Its efficacy extends beyond labeled indications; research demonstrates potential utility in chemotherapy-induced thrombocytopenia, an area with significant unmet need despite previous thrombopoietin receptor agonist failures [10]. Mechanistically, avatrombopag stimulates signal transduction pathways (JAK2/STAT5, MAPK/ERK, PI3K/AKT) downstream of the thrombopoietin receptor, promoting megakaryocyte colony formation from human CD34⁺ progenitor cells with a half-maximal effective concentration (EC₅₀) of 24.8 ± 7.8 nmol/L and inducing proliferation in thrombopoietin receptor-expressing cell lines (EC₅₀ = 3.3 ± 0.2 nmol/L) [4] [10]. These effects are additive to endogenous thrombopoietin, potentially allowing physiological regulation to persist during therapy [4].
Table 2: Comparative Structural and Pharmacological Features of Major Thrombopoietin Receptor Agonists
Agent | Molecular Class | Binding Site | Administration | Key Pharmacokinetic Features |
---|---|---|---|---|
Avatrombopag | Small Molecule | Transmembrane Domain | Oral | No food effect; minimal drug interactions; t₁/₂ ≈19 hours |
Eltrombopag | Small Molecule | Transmembrane Domain | Oral | Significant food interactions (chelator); t₁/₂ ≈21-32 hours |
Lusutrombopag | Small Molecule | Transmembrane Domain | Oral | t₁/₂ ≈27 hours |
Romiplostim | Peptibody (Fc-peptide fusion) | Extracellular Domain (competes with TPO) | Subcutaneous | Elimination dependent on platelet levels; t₁/₂ ≈1–34 days (median 3.5 days) |
Avatrombopag hydrochloride thus represents a pharmacologically optimized thrombopoietin receptor agonist offering predictable pharmacokinetics, convenient administration unaffected by food, and robust efficacy in diverse thrombocytopenic conditions. Its development signifies progress toward overcoming limitations of earlier agents, expanding therapeutic options for patients with platelet production deficiencies. Ongoing clinical investigations continue to explore its potential in broader hematologic applications, including severe chemotherapy-induced thrombocytopenia and other forms of bone marrow failure [8] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: